molecular formula C12H18ClNO2 B1398507 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride CAS No. 1354543-97-7

2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride

Cat. No. B1398507
M. Wt: 243.73 g/mol
InChI Key: BGFFXUMQKYGINP-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride (MMEPHCl) is a synthetic compound that is widely used in scientific research. It is a type of pyrrolidinyl ether, which is a class of compounds that are known for their ability to interact with proteins. MMEPHCl has many applications in the laboratory, including biochemical and physiological studies, and has been used in a variety of research projects.

Scientific Research Applications

Metabolic Conversion and Excretion

A study highlights the metabolic conversion of certain phenyl groups and the excretion of related metabolites, including methylated products, in human subjects following administration of catechols. This research indicates a potential interest in the metabolism and excretion patterns of related compounds like 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride (Smith & Bennett, 1958).

Neuronal Nicotinic Acetylcholine Receptors Binding

Research on 3-pyridyl ether nicotinic ligands, including compounds similar to 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride, demonstrates their ability to bind to brain nicotinic acetylcholine receptors. These findings are crucial for understanding the interaction of such compounds with neuronal receptors (Fan et al., 2001).

Structural and Synthesis Studies

There are significant efforts in revising the structure and synthesis of similar diaryl ethers. Such studies contribute to a deeper understanding of the synthesis pathways and structural aspects of compounds like 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride (Cannon et al., 1971).

Anticoccidial and Antimicrobial Activity

Compounds structurally related to 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride have been studied for their potential anticoccidial and antimicrobial activities. This research provides insights into the possible applications of these compounds in treating infections (Georgiadis, 1976).

Corrosion Inhibition

Pyridine derivatives, akin to 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride, have been examined for their role in corrosion inhibition of mild steel in acidic environments. These findings are significant in industrial applications for protecting metal surfaces (Ansari et al., 2015).

Protein Crosslinking and Affinity Labeling

Research on 4-nitrophenyl ethers, which are structurally related to 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride, has explored their use in high-yield photoreagents for protein crosslinking and affinity labeling. This application is crucial in biological research and drug development (Jelenc et al., 1978).

properties

IUPAC Name

3-(2-methoxy-4-methylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9-3-4-11(12(7-9)14-2)15-10-5-6-13-8-10;/h3-4,7,10,13H,5-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFFXUMQKYGINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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